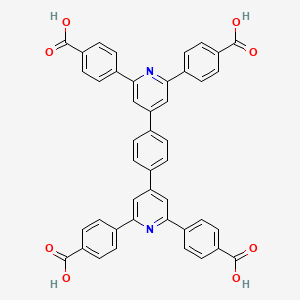

4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)

Description

The compound 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) (hereafter referred to as H4L) is a tetratopic carboxylic acid ligand with a rigid, symmetrical structure. It consists of a central 1,4-phenylene group flanked by pyridine rings at positions 4, 2, and 6, each further connected to benzoic acid moieties. This architecture enables strong coordination to metal clusters, making it a key building block for metal-organic frameworks (MOFs) such as MFM-600 and MFM-601 . H4L is synthesized via ball-milling of 4-methylacetophenone, terephthalaldehyde, and NaOH, followed by oxidation to yield the carboxylic acid groups .

Applications of H4L-based MOFs include:

Properties

IUPAC Name |

4-[4-[4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]phenyl]-6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N2O8/c47-41(48)31-13-5-27(6-14-31)37-21-35(22-38(45-37)28-7-15-32(16-8-28)42(49)50)25-1-2-26(4-3-25)36-23-39(29-9-17-33(18-10-29)43(51)52)46-40(24-36)30-11-19-34(20-12-30)44(53)54/h1-24H,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBZCNQSHZCALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=NC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with pyridine-4-carboxaldehyde under controlled conditions to form the intermediate 1,4-bis(pyridin-4-yl)benzene. This intermediate is then further reacted with benzoic acid derivatives to introduce the benzoic acid groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the pyridine rings or the benzoic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced pyridine or benzoic acid groups .

Scientific Research Applications

Materials Science

The compound's unique structure allows it to function as a versatile building block in the synthesis of advanced materials. Its ability to form coordination complexes with metal ions has been explored for:

- Metal-organic frameworks (MOFs) : These structures are used for gas storage and separation due to their high surface area and tunable porosity.

- Polymer composites : Incorporating this compound into polymers can enhance mechanical properties and thermal stability.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit biological activity. Potential applications include:

- Anticancer agents : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial properties : The pyridine moieties may contribute to the compound's interaction with bacterial membranes, suggesting a role in developing new antibiotics.

Nanotechnology

The compound's ability to self-assemble into nanostructures opens avenues for:

- Drug delivery systems : Its structural features allow for encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities.

- Sensors : Functionalized with specific receptors, this compound can be used in biosensors for detecting biomolecules or environmental pollutants.

Case Study 1: Metal-organic Frameworks

A study demonstrated the use of this compound in synthesizing a new MOF that showed exceptional gas adsorption properties. The MOF exhibited a high capacity for carbon dioxide capture, making it a candidate for mitigating greenhouse gas emissions.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that modifications of this compound led to significant reductions in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Materials Science | Building block for MOFs and polymer composites | Enhanced mechanical properties; high gas adsorption |

| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Inhibition of tumor growth; effective against bacteria |

| Nanotechnology | Self-assembly into nanostructures for drug delivery | Improved bioavailability; targeted delivery systems |

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) primarily involves its ability to form coordination complexes with metal ions. The pyridine and benzoic acid groups act as ligands, binding to metal centers and stabilizing the resulting complexes. These interactions can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Phenylene-Pyridine-Benzoic Acid Backbones

(a) 4,4',4'',4'''-(4,4'-(1,4-Phenylene)bis(pyridine-6,4,2-triyl))tetrabenzoic acid (CAS: 1836122-41-8)

- Structure : Similar to H4L but with pyridine substitution at positions 6, 4, and 2 instead of 4, 2, and 4.

- Applications : Used in MOFs for gas storage and catalysis. The altered substitution pattern may influence metal coordination geometry and pore accessibility .

(b) 4,4'-(1,4-Phenylene)bis[2,6-pyridinedicarboxylicacid] (CAS: 164173-99-3)

- Structure : Replaces benzoic acid groups with pyridine-2,6-dicarboxylic acid units.

- Key Differences: Coordination Modes: The pyridine-2,6-dicarboxylic acid groups favor chelation to metals (e.g., forming 8-membered rings), whereas H4L’s benzoic acids act as monodentate or bridging ligands . MOF Stability: Zr-based MOFs from H4L exhibit exceptional thermal stability (>500°C) due to strong Zr–O bonds and flexible μ₃-OH groups in Zr₆ clusters , whereas pyridine-dicarboxylate MOFs may lack comparable robustness.

Anthracene- and Phenylene-Based Transmitters (CPA, CPPA, PyPxPAn)

Compounds like CPA (4-(anthracene-9-yl)benzoic acid) and PyPxPAn (varying phenylene spacers between anthracene and pyridine) are used in triplet energy transfer (TET) systems :

| Compound | Structure Feature | TET1 Attenuation Factor (Å⁻¹) | FUC Efficiency (F₀UC) |

|---|---|---|---|

| CPA | Single phenylene spacer | 0.43 ± 0.07 | N/A |

| PyP0PAn | No phenylene spacer (x=0) | 0.724 | 11.6% (x=0) → 0.284% (x=2) |

| PyP3PAn | Three phenylene spacers (x=3) | Transition to hopping regime | 0.468% (x=3) → 0.413% (x=4) |

- Key Contrasts with H4L :

- Function : PyPxPAn ligands optimize photon upconversion via distance-dependent TET1, whereas H4L focuses on gas adsorption and electrocatalysis.

- Phenylene Spacer Impact : Increasing phenylene units in PyPxPAn reduce FUC efficiency up to x=2 due to Dexter-type decay but enhance it at x≥3 via exciton hopping . H4L’s rigid phenylene spacer ensures structural integrity in MOFs without compromising porosity.

Porphyrin-Based Tetrakis(benzoic acid) Ligands

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid) (CAS: 14609-54-2) features a porphyrin core instead of pyridine-phenylene backbones:

Ionic Rigid-Rod Polyimides

Compounds like 4,4'-(1,4-phenylene)bis(N-amino-2,6-diphenylpyridinium triflate) form ionic polyimides with:

- Thermal Stability : 5% weight loss at 459–478°C (comparable to H4L-based MOFs).

- Mechanical Properties : Tensile strength up to 93 MPa, surpassing H4L’s applications in rigid frameworks .

Biological Activity

The compound 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) (CAS: 1836122-41-8) is a complex organic molecule notable for its potential biological activities. This compound is characterized by a molecular formula of and a molecular weight of approximately 712.72 g/mol. Its structure features multiple benzoic acid moieties connected through pyridine units, which may contribute to its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) exhibit significant antimicrobial activity. For instance, derivatives with pyridine and benzoic acid functionalities have shown effectiveness against various bacterial strains. The presence of the pyridine ring is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens.

Antioxidant Activity

Research has also highlighted the antioxidant properties of related compounds. The presence of multiple carboxylic acid groups in the structure can facilitate the scavenging of free radicals. This property is pivotal in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of similar compounds have revealed promising results against cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in malignant cells while sparing normal cells. This selective toxicity could be attributed to the compound's ability to target specific cellular pathways involved in proliferation and survival.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of a series of pyridine-based compounds similar to 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) . The results demonstrated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Study 3: Cancer Cell Line Testing

In a separate study assessing cytotoxicity against various cancer cell lines (HeLa and A549), it was found that treatment with related compounds resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that apoptosis was induced through mitochondrial pathways.

Q & A

Q. Basic

- FTIR : Carboxylate asymmetric (νₐ ~1550 cm⁻¹) and symmetric (νₛ ~1400 cm⁻¹) stretching modes. Δν >200 cm⁻¹ indicates monodentate coordination.

- XPS : O1s binding energy shifts >1.2 eV confirm metal-carboxylate bonding.

- EXAFS : Fit Zr K-edge data to quantify Zr–O bond distances (2.05–2.15 Å) and node connectivity .

What PPE protocols are essential when handling this ligand during nanoparticle sensitization?

Q. Basic

- Respiratory : NIOSH-certified N100/P3 respirators during powder handling.

- Ocular : Full-face shields with EN 166 compliance.

- Dermal : Nitrile gloves (EN 374 Type B) changed every 2 hours.

- Environmental : Conduct operations in fume hoods with face velocity ≥0.5 m/s, validated via smoke tests .

How should conflicting SO₂ adsorption capacities in isoreticular MOFs be resolved?

Q. Advanced

- Activation Protocols : Compare supercritical CO₂ drying (40°C, 120 bar) vs. thermal activation (250°C, 10⁻³ mbar).

- In Situ PXRD : Monitor framework flexibility during gas adsorption to identify hysteresis sources.

- Trace H₂O Control : Use Karl Fischer titration (detection limit <10 ppm) to standardize pre-adsorption conditions .

What experimental designs optimize ligand-to-metal ratios for enhanced gas adsorption in MOFs?

Advanced

Use a combinatorial synthesis approach with ligand:ZrCl₄ ratios from 1:1 to 1:4. Characterize via:

- TGA-MS : Decomposition profiles to identify stable ligand-metal ratios.

- Gas Adsorption : High-pressure gravimetry (up to 20 bar) for CO₂/SO₂ selectivity.

- DFT Modeling : Simulate binding energies at unsaturated Zr sites to guide ratio optimization .

How do steric effects from pyridine substituents impact MOF pore aperture sizes?

Advanced

Perform Grand Canonical Monte Carlo (GCMC) simulations to correlate pyridine torsion angles (θ = 15–45°) with effective pore diameters. Validate experimentally using positron annihilation lifetime spectroscopy (PALS) to measure pore sizes <1 nm resolution .

What methodologies address discrepancies in reported luminescence quantum yields for MOFs using this ligand?

Q. Advanced

- Standardization : Use integrating sphere setups with 365 nm excitation (5 nm bandwidth) and correct for reabsorption effects.

- Sample Preparation : Ensure identical activation protocols (e.g., 150°C, 12h vacuum) to eliminate solvent-induced quenching.

- Lifetime Analysis : Compare τavg values from TRPL to distinguish intrinsic ligand emission from excimer/exciplex contributions .

How can researchers assess the ligand's hydrolytic stability in aqueous MOF applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.